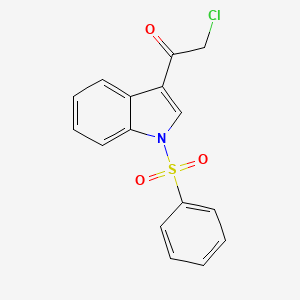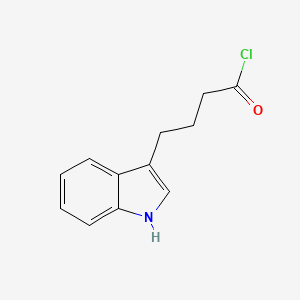
4-methoxy-2,3-dihydro-1H-indole
Übersicht
Beschreibung
“4-methoxy-2,3-dihydro-1H-indole” is a chemical compound with the molecular formula C9H11NO . It is also known as 4-methoxyindoline .
Synthesis Analysis
There are several papers that discuss the synthesis of indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole . These papers describe various synthetic methodologies to provide indole and its derivatives .
Molecular Structure Analysis
The molecular structure of 4-methoxy-2,3-dihydro-1H-indole consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system, and does not have alkaline properties .
Chemical Reactions Analysis
There are several studies that discuss the chemical reactions of indole derivatives . These studies show that indole derivatives can react with various compounds to form new compounds with different properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methoxy-2,3-dihydro-1H-indole include a boiling point of 278.1±29.0 °C and a density of 1.076±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Wissenschaftliche Forschungsanwendungen
-
Antiviral Activity
- Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and showed inhibitory activity against influenza A .
- The methods of application or experimental procedures involve in vitro testing of the compounds against various viruses .
- The results or outcomes obtained are typically the inhibitory activity of the compound against a particular virus, often quantified using IC50 values .
-
Antioxidant Properties
- Indole derivatives are known to exhibit antioxidant properties . This makes them useful in the treatment of diseases caused by oxidative stress.
- The methods of application or experimental procedures typically involve in vitro testing of the antioxidant activity of the compounds, often using assays such as the DPPH radical scavenging assay .
- The results or outcomes obtained are typically the antioxidant activity of the compound, often quantified using IC50 values .
-
Anti-Inflammatory Activity
- Indole derivatives have been reported to exhibit anti-inflammatory activity . This makes them potentially useful in the treatment of inflammatory diseases.
- The methods of application or experimental procedures typically involve in vitro or in vivo testing of the anti-inflammatory activity of the compounds .
- The results or outcomes obtained are typically the anti-inflammatory activity of the compound, often quantified using various measures of inflammation .
-
Antidepressant Activity
- Indole derivatives have been reported to exhibit antidepressant activity . This makes them potentially useful in the treatment of depression and other mood disorders.
- The methods of application or experimental procedures typically involve in vivo testing of the antidepressant activity of the compounds, often using animal models of depression .
- The results or outcomes obtained are typically the antidepressant activity of the compound, often quantified using various measures of depressive behavior .
Zukünftige Richtungen
Indole derivatives, including 4-methoxy-2,3-dihydro-1H-indole, have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been investigated for their potential as biologically active compounds for the treatment of various diseases . Future research will likely continue to explore the potential of these compounds in drug discovery and development .
Eigenschaften
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOTXFNRNVNXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585691 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,3-dihydro-1H-indole | |
CAS RN |
7555-94-4 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

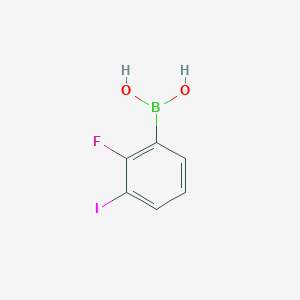
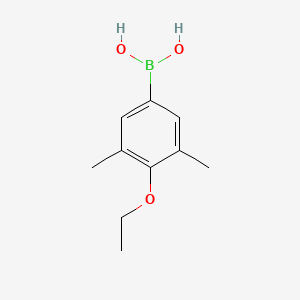
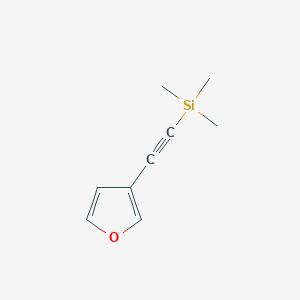
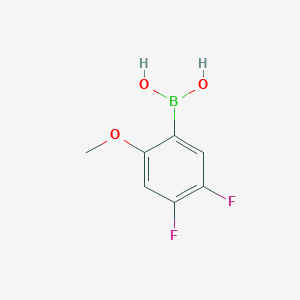
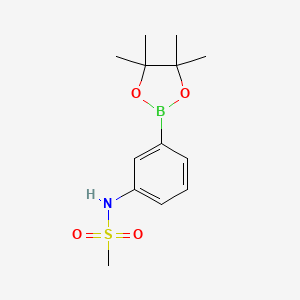
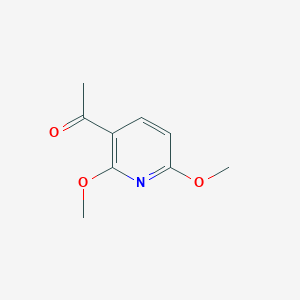
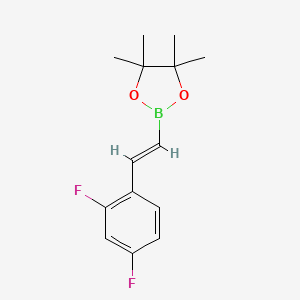
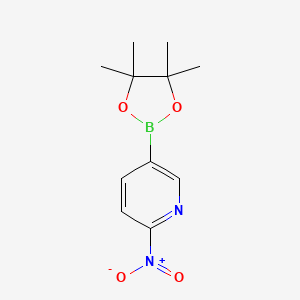
![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
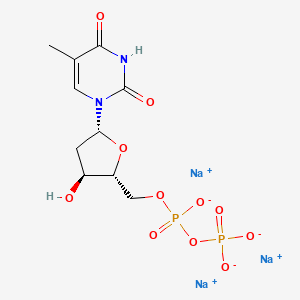
ruthenium(II)](/img/structure/B1316115.png)
![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)
